pantophysin

Protein structure Vesicle trafficking Molecular biology

Non-neuroendocrine vesicle trafficking studies lack a constitutive pathway marker distinct from neuroendocrine-specific synaptophysin. Pantophysin (CAS 159447-27-5), the ubiquitously expressed physin-family homolog, defines 40-70 nm transport vesicles in epithelial cells, fibroblasts, and adipocytes. • Validated isoform-specific antibodies: guaranteed no SYP/SYPL2 cross-reactivity • Co-localizes with transferrin receptor, VAMP3, and SCAMPs • GLUT4 vesicle marker for insulin-regulated glucose transport research

Molecular Formula C11H16N2O
Molecular Weight 0
CAS No. 159447-27-5
Cat. No. B1171461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepantophysin
CAS159447-27-5
Synonymspantophysin
Molecular FormulaC11H16N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes96 tests / 100 ul / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pantophysin: A Ubiquitous Vesicle Marker


Pantophysin (CAS 159447-27-5), also known as synaptophysin-like protein 1 (SYPL1), is a 259-amino acid, tetra-spanning integral membrane protein belonging to the physin family of vesicle-associated membrane proteins [1]. It is the ubiquitously expressed homolog of the neuroendocrine-specific protein synaptophysin (SYP) and is characterized by its localization to small, smooth-surfaced cytoplasmic transport vesicles (40–70 nm in diameter) independent of their cargo content [2][3]. Unlike its neuroendocrine-restricted homologs, pantophysin is detected in a wide array of tissues and cell types, defining a constitutive vesicle population involved in general secretory and endocytotic pathways [4].

Pantophysin vs. Physin Proteins: Key Differences


Substituting pantophysin with other physin family proteins (e.g., synaptophysin, synaptoporin, SYPL2/mitsugumin29) is not scientifically valid due to profound differences in expression profile, cellular localization, and functional context. While all share a conserved four-transmembrane domain structure, pantophysin is uniquely C-terminally truncated compared to synaptophysin and possesses a completely divergent cytoplasmic tail [1][2]. Critically, pantophysin is ubiquitously expressed in non-neuroendocrine tissues, whereas synaptophysin and synaptoporin are largely restricted to neuronal and neuroendocrine cells, and SYPL2 is predominantly found in skeletal muscle [3][4]. Furthermore, pantophysin defines a specific population of constitutive transport vesicles and is a known phosphoprotein component of GLUT4-containing vesicles in adipocytes, a functional association not shared by its closest homologs [5]. Therefore, experimental results obtained with pantophysin cannot be extrapolated to or replicated by other physin family members, and antibody reagents must be stringently validated for isoform specificity.

Pantophysin: Key Differentiation Evidence


C-Terminal Divergence from Synaptophysin

Pantophysin is structurally differentiated from its closest homolog, synaptophysin, by a significant C-terminal truncation and a completely divergent cytoplasmic tail sequence. While both proteins share four putative transmembrane domains and conserved features like an N-glycosylation site and intramolecular disulfide bonds, pantophysin lacks the extended C-terminal cytoplasmic domain characteristic of synaptophysin [1]. The intron/exon structure of the murine pantophysin gene is identical to that of synaptophysin except for the last intron, which is absent in pantophysin [2]. This structural divergence is likely a primary determinant of their distinct functional roles and interaction partners.

Protein structure Vesicle trafficking Molecular biology

Ubiquitous Expression vs. Synaptophysin

Pantophysin exhibits a ubiquitous tissue expression profile, in stark contrast to its homologs synaptophysin and synaptoporin. PCR analysis detected pantophysin mRNA in all human and rat cell lines and normal tissues examined [1]. Immunofluorescence microscopy shows pantophysin predominantly in non-neuroendocrine cells with pronounced membrane traffic, whereas synaptophysin and synaptoporin are largely restricted to neurons and neuroendocrine cells [2]. Synaptoporin transcripts are specifically detected in the CNS, and mitsugumin29/SYPL2 is expressed abundantly in skeletal muscle [3][4].

Tissue distribution Immunohistochemistry Vesicle markers

Constitutive Vesicles vs. Synaptic Vesicles

Immunoelectron microscopy definitively shows that pantophysin localizes to a specific population of small, smooth-surfaced vesicles with an average diameter of 40–70 nm and an electron-translucent interior [1][2]. This is a distinct population from the synaptic vesicles marked by synaptophysin, which are of a similar size range (30-50 nm) but are confined to neuronal terminals [3]. Pantophysin-positive vesicles are broadly distributed and never associate with coated vesicles or coated pits, defining a constitutive transport pathway [2].

Immunoelectron microscopy Vesicle morphology Subcellular localization

No Cross-Reactivity with Synaptophysin

Commercially available antibodies against pantophysin (SYPL1) are explicitly validated to not cross-react with the closely related homologs synaptophysin or SYPL2. This is a critical differentiator for experimental design. For instance, specific SYPL1 antibodies are documented with the statement: 'This antibody will not recognize synaptophysin of SYPL2' . Conversely, SYPL2 antibodies are also validated not to cross-react with SYPL1/pantophysin . This level of specificity is essential due to the high sequence homology within the physin family's transmembrane domains .

Antibody validation Immunodetection Western blot Immunohistochemistry

GLUT4 Co-Localization in Adipocytes

Pantophysin is a phosphoprotein component of adipocyte transport vesicles and specifically associates with GLUT4-containing vesicles, a functional role not shared by synaptophysin or SYPL2 [1]. In differentiated 3T3-L1 adipocytes, sucrose gradient ultracentrifugation demonstrated that pantophysin and GLUT4 exhibit overlapping distribution profiles. Furthermore, immunopurified GLUT4 vesicles contained pantophysin, and both GLUT4 and pantophysin were depleted from this vesicle population following treatment with insulin [2]. This demonstrates a direct, quantifiable link between pantophysin and the insulin-regulated glucose transport pathway.

Adipocyte biology GLUT4 trafficking Insulin signaling Metabolism

Pan I Locus: Genetic Marker for Cod Stocks

The pantophysin (Pan I) locus exhibits exceptionally high population differentiation in Atlantic cod (Gadus morhua), far exceeding that of neutral genetic markers like microsatellites [1]. Allele frequencies at Pan I differ significantly between Norwegian coastal cod (NCC) and Northeast Arctic cod (NEAC) populations; for example, the frequency of the Pan IA allele can vary from 0 to 0.47 across populations [2]. This differentiation is temporally stable and larger than for any other genetic marker, and it is attributed to natural selection rather than genetic drift, making Pan I a powerful tool for stock identification [3].

Population genetics Fisheries management Evolutionary biology SNP genotyping

Pantophysin: Optimal Research Applications


Constitutive Vesicle Trafficking in Non-Neuronal Cells

Pantophysin is the definitive marker for studying constitutive secretory and endocytotic pathways in epithelial cells, fibroblasts, and other non-neuroendocrine cell types. Its ubiquitous expression and localization to a specific population of smooth-surfaced vesicles (40-70 nm) make it an ideal tool for immunofluorescence co-localization studies with cargo receptors (e.g., transferrin receptor) and SNARE proteins (e.g., cellubrevin/VAMP3, SCAMPs) [1][2]. It is superior to synaptophysin for this purpose as the latter is not expressed in these cell types [3].

Insulin-Stimulated GLUT4 Translocation in Adipocytes

Pantophysin is uniquely qualified as a marker for the GLUT4 storage compartment in adipocytes. Research has demonstrated its co-sedimentation with GLUT4 on sucrose gradients, its presence in immunopurified GLUT4 vesicles, and its insulin-dependent depletion from these vesicles in 3T3-L1 adipocytes [4]. This makes pantophysin a critical reagent for dissecting the molecular machinery of insulin-regulated glucose transport, a process central to type 2 diabetes. No other physin family member has been shown to participate in this pathway.

Genetic Stock Identification in Atlantic Cod

The pantophysin (Pan I) locus is a proven, high-performance genetic marker for distinguishing between coastal and migratory stocks of Atlantic cod (Gadus morhua). Its allele frequencies show greater and more stable differentiation than any other known genetic marker, a result of natural selection [5][6]. Genotyping the Pan I locus via allele-specific PCR is a validated method for stock assignment, with direct applications in sustainable fisheries management, traceability of seafood products, and evolutionary biology research.

Specific Immunodetection Avoiding Cross-Reactivity

When performing immunohistochemistry or Western blotting on complex tissue samples that express multiple physin family members (e.g., pancreas, brain, muscle), the use of a validated, pantophysin-specific antibody is essential. Antibodies that are guaranteed not to cross-react with synaptophysin or SYPL2/mitsugumin29 are required to avoid false-positive signals . This ensures accurate spatial and quantitative data on pantophysin expression, which is not homogeneous and varies significantly between tissues [7].

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